Chlorobutanol Hemihydrate (CAS 6001-64-5) is a chlorinated tertiary alcohol widely procured as a broad-spectrum, non-surfactant antimicrobial preservative for multi-dose ophthalmic, parenteral, and otic formulations. Unlike standard quaternary ammonium preservatives, it provides bacteriostatic and fungistatic efficacy without acting as a surfactant, preserving the structural integrity of delicate active pharmaceutical ingredients (APIs) and complex emulsions. Typically utilized at a concentration of 0.5%, the hemihydrate form is specifically selected for aqueous systems where its pre-hydrated state ensures predictable solubility and prevents the moisture-scavenging instability associated with its anhydrous counterpart [1].
Substituting Chlorobutanol Hemihydrate with its anhydrous analog or common preservatives like Benzalkonium Chloride (BAK) introduces critical formulation and safety risks. The hemihydrate form possesses a distinct melting point of approximately 76°C to 78°C, compared to 97°C for the anhydrous form, fundamentally altering thermal processing and sterilization parameters [1]. Furthermore, substituting with BAK introduces a highly reactive cationic surfactant that can denature biologic APIs, destabilize lipid emulsions, and cause severe dose-dependent cytotoxicity to corneal epithelial cells [2]. Consequently, for sensitive ophthalmic solutions or surfactant-incompatible injectables, generic substitution compromises both product stability and patient safety.
The hydration state of chlorobutanol heavily dictates its thermal behavior during manufacturing. Chlorobutanol Hemihydrate exhibits a melting point of approximately 76°C to 78°C, whereas the anhydrous form melts at 97°C [1]. This ~19°C differential is critical during the compounding of sterile solutions, as the hemihydrate form sublimes readily and requires lower-temperature processing to prevent evaporative loss of the preservative prior to final packaging.
| Evidence Dimension | Melting Point |
| Target Compound Data | Chlorobutanol Hemihydrate (~76°C - 78°C) |
| Comparator Or Baseline | Anhydrous Chlorobutanol (~97°C) |
| Quantified Difference | ~19°C lower melting point for the hemihydrate |
| Conditions | Standard atmospheric pressure thermal analysis |
Buyers must select the hemihydrate form to align with specific low-temperature compounding protocols and to ensure predictable dissolution in aqueous systems.
In comparative in vitro models utilizing human corneal endothelial cells (HCECs) and epithelial cells, preservative toxicity varies significantly. Exposure to standard concentrations of Benzalkonium Chloride (BAK) or polysorbate reduces cell survival to approximately 20%. In contrast, cells exposed to Chlorobutanol maintain a survival rate of 80% or greater [1]. This quantitative reduction in cytotoxicity makes chlorobutanol highly preferable for continuous-use artificial tears and glaucoma medications.
| Evidence Dimension | Human corneal cell survival rate |
| Target Compound Data | Chlorobutanol (≥80% survival) |
| Comparator Or Baseline | Benzalkonium Chloride (BAK) (~20% survival) |
| Quantified Difference | ≥60% higher cell survival rate with Chlorobutanol |
| Conditions | 48-hour exposure in HCEC and corneal epithelial cell cultures |
This safety profile justifies the procurement of chlorobutanol for chronic-use ophthalmic formulations where BAK-induced corneal damage is unacceptable.
The antimicrobial efficacy of Chlorobutanol Hemihydrate is highly dependent on the pH of the formulation environment. It maintains optimal bacteriostatic and fungistatic activity in acidic to neutral solutions, but its efficacy decreases significantly when the formulation pH exceeds 5.5 [1]. Furthermore, it is incompatible with alkaline drugs and non-ionic surfactants like Tween 80, which can sequester the molecule and reduce its active concentration.
| Evidence Dimension | Antimicrobial activity retention |
| Target Compound Data | Chlorobutanol Hemihydrate at pH < 5.5 (Optimal activity) |
| Comparator Or Baseline | Chlorobutanol Hemihydrate at pH > 5.5 (Significantly decreased activity) |
| Quantified Difference | Sharp decline in bacteriostatic efficacy in alkaline conditions |
| Conditions | Aqueous pharmaceutical formulations |
Procurement teams and formulators must ensure that the target product matrix maintains a pH below 5.5 and lacks incompatible non-ionic surfactants to guarantee preservative efficacy.
Due to its significantly lower cytotoxicity compared to BAK and its lack of surfactant properties, Chlorobutanol Hemihydrate is the preservative of choice for chronic-use eye drops, such as artificial tears and glaucoma treatments [1]. It ensures sterility without disrupting the lipid layer of the tear film or causing cumulative corneal epithelial damage.
In injectable formulations where cationic surfactants would cause API precipitation or emulsion cracking, Chlorobutanol Hemihydrate provides a neutral, stable preservation method [2]. Its pre-hydrated state ensures rapid and complete dissolution in aqueous vehicles, streamlining the compounding of large-volume parenterals.
Beyond its primary role as a preservative, chlorobutanol possesses mild local anesthetic and sedative properties [3]. This dual-action functionality makes it highly valuable in the procurement of raw materials for otic drops (e.g., for impacted cerumen) and dental solutions, where it simultaneously prevents microbial growth and soothes local tissue irritation.
Irritant